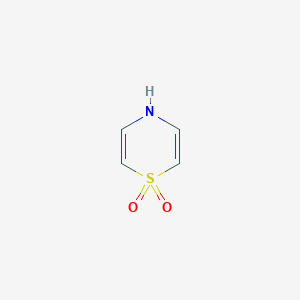

4H-1,4-噻嗪 1,1-二氧化物

描述

4H-1,4-thiazine 1,1-dioxide is a heterocyclic organic compound . Thiazines, the group to which it belongs, are largely unexplored for their pharmacological activities . They are biological constituents of many biomolecules and drugs .

Synthesis Analysis

Thiazine derivatives can be prepared through various methods . For instance, a derivative of 1,4-thiazine, namely 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide, was synthesized by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature .

Molecular Structure Analysis

The molecular formula of 4H-1,4-thiazine 1,1-dioxide is C4H5NO2S . It is part of the thiazine group of heterocyclic compounds, which are characterized by a ring of four carbon, one nitrogen, and one sulfur atom .

Chemical Reactions Analysis

Thiazine derivatives can undergo various chemical reactions. For example, the oxidation of sulfide linkage in 4H-1,4-benzothiazines to dioxides leads to an interesting class of heterocyclic compounds .

科学研究应用

Antimicrobial and Antiviral Applications

1,2,4-benzothiadiazine-1,1-dioxide has been reported to have antimicrobial and antiviral activities . The specific methods of application and experimental procedures are not detailed in the sources. The outcomes of these applications are also not quantitatively described in the available literature.

Antihypertensive Applications

This compound has been used in the search for new antihypertensive drugs . Again, the specific methods of application and experimental procedures are not detailed in the sources. The outcomes of these applications are also not quantitatively described in the available literature.

Antidiabetic Applications

1,2,4-benzothiadiazine-1,1-dioxide has been reported to have antidiabetic activity . The specific methods of application and experimental procedures are not detailed in the sources. The outcomes of these applications are also not quantitatively described in the available literature.

Anticancer Applications

This compound has been reported to have anticancer activity . The specific methods of application and experimental procedures are not detailed in the sources. The outcomes of these applications are also not quantitatively described in the available literature.

KATP Channel Activators

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to act as ATP-sensitive potassium (KATP) channel activators . These channels play a key role in cellular metabolic responses, such as insulin secretion in pancreatic cells. However, the specific methods of application and experimental procedures, as well as the outcomes of these applications, are not detailed in the available sources .

AMPA Receptor Modulators

These compounds have also been reported to act as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system. Again, the specific methods of application and experimental procedures, as well as the outcomes of these applications, are not detailed in the available sources .

Vasopressin Antagonists

Thieno(3,2-b)(1,4)thiazines, a derivative of 1,2,4-benzothiadiazine-1,1-dioxide, have been observed to be better vasopressin antagonists compared to the thieno(2,3-b)derivatives of the 1,4-thiazine and 1,4-thiazepine compounds . However, the specific methods of application and experimental procedures, as well as the outcomes of these applications, are not detailed in the available sources .

Gastrointestinal Disorders or Diabetes Prevention

Thiazine derivatives can be used for gastrointestinal disorders or diabetes prevention . The specific methods of application and experimental procedures, as well as the outcomes of these applications, are not detailed in the available sources .

Antioxidants, Analgesic, Anti-inflammatory Agents, or Calcium Channel Modulators

Condensed heterocyclic systems possessing thiazine ring have been reported as antioxidants, analgesic, anti-inflammatory agents, or calcium channel modulators . The specific methods of application and experimental procedures, as well as the outcomes of these applications, are not detailed in the available sources .

属性

IUPAC Name |

4H-1,4-thiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c6-8(7)3-1-5-2-4-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLNAEYJAVKHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS(=O)(=O)C=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-1,4-thiazine 1,1-dioxide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2607190.png)

![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2607193.png)

![Ethyl 2-(1-pyrrolidinylcarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2607199.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2607200.png)